[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid
Overview
Description
[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid is a chemical compound with the molecular formula C11H11NO4. It is known for its role as an impurity in Cilostazol, a potent phosphodiesterase III A (PDE3A) inhibitor
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid can be achieved through several methods. One common approach involves the reaction of methyl arenes with active methylene compounds in the presence of urea-hydrogen peroxide (UHP) and lactic acid as a catalyst . This reaction is typically carried out at 80°C and yields the desired product in good to excellent yields.
Industrial Production Methods
This includes using eco-friendly catalysts and solvent-free conditions to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroquinoline derivatives.
Substitution: Substitution reactions involving nucleophiles can lead to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
Scientific Research Applications
[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound’s derivatives have shown antimicrobial and antiviral activities.
Industry: The compound is utilized in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid involves its interaction with molecular targets such as phosphodiesterase III A (PDE3A). By inhibiting PDE3A, the compound can modulate intracellular levels of cyclic adenosine monophosphate (cAMP), leading to various physiological effects, including vasodilation and inhibition of platelet aggregation .
Comparison with Similar Compounds
Similar Compounds
Quinoline: An aromatic nitrogen-containing heterocyclic compound with similar structural features.
Tetrahydroquinoline: A reduced form of quinoline with applications in medicinal chemistry.
Cilostazol: A PDE3A inhibitor with antithrombotic and vasodilatory properties.
Uniqueness
[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid is unique due to its specific structural features and its role as an impurity in Cilostazol.
Biological Activity
[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid is a compound characterized by its unique tetrahydroquinoline structure, which is known for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₁H₁₁NO₄
- Molecular Weight : 221.21 g/mol
- Structure : The compound features a tetrahydroquinoline core with an acetic acid moiety that may influence its pharmacokinetic properties and biological interactions .
The tetrahydroquinoline structure is significant in biological systems due to its ability to interact with various receptors and enzymes. It is hypothesized that the compound can modulate biological processes through:
- Receptor Interaction : The compound may interact with neurotransmitter receptors, particularly those involved in neurological pathways .
- Enzyme Modulation : Studies suggest that it could inhibit or activate specific enzymes related to metabolic pathways .
Biological Activities
Preliminary research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : It has been investigated for its potential in treating neurological disorders due to its ability to cross the blood-brain barrier and modulate neurotransmitter levels.
- Antioxidant Properties : The compound's structure suggests it may possess antioxidant capabilities, which could be beneficial in reducing oxidative stress in cells.
- Anti-inflammatory Activity : There are indications that it may play a role in reducing inflammation by modulating cytokine release and other inflammatory mediators.
Case Study 1: Neuroprotective Potential
A study explored the effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death and preservation of mitochondrial function, suggesting its potential as a neuroprotective agent .
Case Study 2: Enzyme Interaction Studies
Research investigating the compound's interaction with kynurenine aminotransferase revealed that it could act as an inhibitor at millimolar concentrations. This inhibition was associated with altered levels of kynurenine metabolites in vivo, highlighting its role in metabolic pathways linked to neurological health .
Applications in Pharmaceutical Development
Due to its diverse biological activities, this compound is being explored as a scaffold for new drug development:
- Targeting Neurological Disorders : Its ability to interact with specific brain receptors makes it a candidate for treating conditions such as Alzheimer's disease and other neurodegenerative disorders .
- Analytical Chemistry : The compound serves as a standard in analytical methods for quantifying related substances in biological samples .
Comparative Analysis with Similar Compounds
The following table summarizes the similarities and differences between this compound and structurally related compounds:
Compound Name | Similarity | Unique Features |
---|---|---|
2-Oxoquinoline | Contains a quinoline structure | Lacks the tetrahydro substitution |
6-Hydroxyquinoline | Hydroxy group instead of oxyacetic acid | Different functional groups |
Tetrahydroquinoline derivatives | Similar bicyclic structure | Different substituents at various positions |
7-Methyl-1H-pyrrolo[3,4-b]quinolin | Related bicyclic structure | Contains a methyl group and different nitrogen position |
The unique combination of the tetrahydro structure and the oxyacetic acid functionality enhances its potential applicability in medicinal chemistry .
Properties
IUPAC Name |
2-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-10-4-1-7-5-8(16-6-11(14)15)2-3-9(7)12-10/h2-3,5H,1,4,6H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZHZRBXFADZJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80510652 | |
Record name | [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80510652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58898-54-7 | |
Record name | [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80510652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.